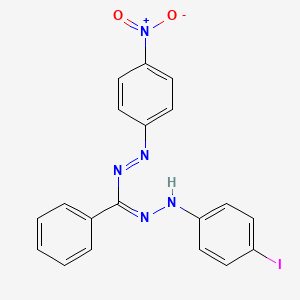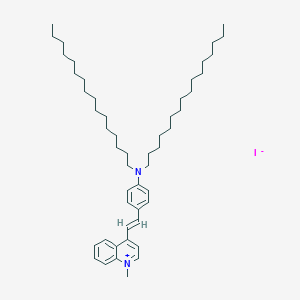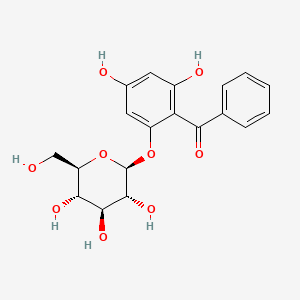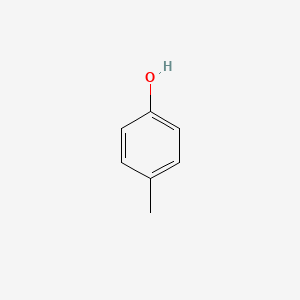
5-(6)-羧基 RhodFluor,乙酰氧甲基酯,乙酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “5-(6)-Carboxy RhodFluor, acetoxymethyl ester, acetate” is a cell-permeant ratiometric pH indicator . It exhibits a significant pH-dependent emission shift from yellow-orange to deep red fluorescence under acidic and basic conditions, respectively . This pH dependence allows the ratio of the fluorescence intensities from the dye at two emission wavelengths - typically 580 nm and 640 nm - to be used for quantitative determinations of pH .
Synthesis Analysis
Esters are usually prepared from carboxylic acids by the methods already discussed. Thus, carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .Chemical Reactions Analysis
Esters undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides . All their reactions are applicable to both acyclic and cyclic esters .Physical And Chemical Properties Analysis
The compound is a cell-permeant ratiometric pH indicator . It exhibits a significant pH-dependent emission shift from yellow-orange to deep red fluorescence under acidic and basic conditions, respectively . This pH dependence allows the ratio of the fluorescence intensities from the dye at two emission wavelengths - typically 580 nm and 640 nm - to be used for quantitative determinations of pH .科学研究应用
pH Indicator
SNARF™-5F is a cell-permeant ratiometric pH indicator . It exhibits a significant pH-dependent emission shift from yellow-orange to deep red fluorescence under acidic and basic conditions, respectively . This pH dependence allows the ratio of the fluorescence intensities from the dye at two emission wavelengths - typically 580 nm and 640 nm - to be used for quantitative determinations of pH .
Cell Viability and Proliferation Studies
SNARF™-5F is used in cell viability and proliferation studies . The ability of this compound to indicate pH changes allows researchers to monitor the health and proliferation of cells.
Ionic Homeostasis and Signaling
This compound is used in studies of ionic homeostasis and signaling . Changes in intracellular pH can affect ionic homeostasis and signaling pathways, and SNARF™-5F provides a way to monitor these changes.
Fluorescence Microscopy
SNARF™-5F is used in fluorescence microscopy . Its fluorescence properties make it useful for visualizing pH changes in cells under a microscope.
Flow Cytometry
This compound is also used in flow cytometry . Flow cytometry is a technique used to detect and measure physical and chemical characteristics of a population of cells or particles. SNARF™-5F can be used to monitor pH changes in individual cells as they flow past a viewing window.
Microplate Reader Assays
SNARF™-5F is used in microplate reader assays . These assays are used to measure various biochemical and cellular reactions. The fluorescence properties of SNARF™-5F make it a valuable tool in these assays.
作用机制
The compound works as a pH indicator, exhibiting a significant pH-dependent emission shift from yellow-orange to deep red fluorescence under acidic and basic conditions, respectively . This pH dependence allows the ratio of the fluorescence intensities from the dye at two emission wavelengths - typically 580 nm and 640 nm - to be used for quantitative determinations of pH .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(6)-Carboxy RhodFluor, acetoxymethyl ester, acetate involves the esterification of 5-(6)-Carboxy RhodFluor with acetoxymethyl chloride followed by the acetylation of the resulting product with acetic anhydride.", "Starting Materials": [ "5-(6)-Carboxy RhodFluor", "Acetoxymethyl chloride", "Acetic anhydride", "Pyridine", "Dimethylformamide (DMF)", "Triethylamine (TEA)", "Methanol", "Dichloromethane (DCM)", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "Step 1: Dissolve 5-(6)-Carboxy RhodFluor in DMF and add TEA. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add acetoxymethyl chloride dropwise to the mixture and stir for an additional 2 hours.", "Step 3: Pour the mixture into a separatory funnel and extract with DCM. Wash the organic layer with NaHCO3 and NaCl solution, dry over MgSO4, and evaporate the solvent to obtain the crude product.", "Step 4: Dissolve the crude product in DCM and add acetic anhydride and pyridine. Stir the mixture at room temperature for 2 hours.", "Step 5: Pour the mixture into a separatory funnel and extract with methanol. Wash the organic layer with NaHCO3 and NaCl solution, dry over MgSO4, and evaporate the solvent to obtain the final product, 5-(6)-Carboxy RhodFluor, acetoxymethyl ester, acetate." ] } | |
CAS 编号 |
126208-13-7 |
分子式 |
C32H25NO9 |
分子量 |
567.54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(2Z,3R,4R,5S,6R)-4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1147713.png)

![{2-[(Hydroxyimino)methyl]phenyl}methanol](/img/structure/B1147716.png)

